

OGT 2115: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	OGT 2115	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **OGT 2115**, a potent heparanase inhibitor. This document details its chemical properties, mechanism of action, and key experimental data. It also provides detailed protocols for relevant assays and visual representations of its signaling pathways to support further research and drug development efforts.

Core Properties of OGT 2115

OGT 2115 is a small molecule inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1] Upregulation of heparanase is associated with tumor growth, metastasis, and angiogenesis, making it a key target in cancer therapy.[1]

Property	Value	Reference
Molecular Formula	C24H16BrFN2O4	[2][3][4]
Molecular Weight	495.30 g/mol	[2][3][4]
CAS Number	853929-59-6	[2][3][4]
Appearance	White to yellow solid	[2]
Solubility	Soluble in DMSO (up to 10 mg/mL)	[2][3]



Mechanism of Action and Biological Activity

OGT 2115 is a potent, cell-permeable, and orally active heparanase inhibitor.[2] Its primary mechanism of action is the inhibition of heparanase activity, which in turn disrupts the degradation of the extracellular matrix (ECM) and the release of pro-angiogenic factors.

Activity	IC50	Reference
Heparanase Inhibition	0.4 μΜ	[2][3]
Anti-angiogenic Properties	1 μΜ	[2][3]
Inhibition of PC-3 Cell Viability	18.4 μΜ	[1]
Inhibition of DU-145 Cell Viability	90.6 μΜ	[1]

Anti-Angiogenic and Anti-Cancer Effects

By inhibiting heparanase, **OGT 2115** demonstrates significant anti-angiogenic properties.[2][3] This inhibition leads to a reduction in the release of growth factors stored in the ECM, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby suppressing tumor neovascularization.[5][6][7][8][9]

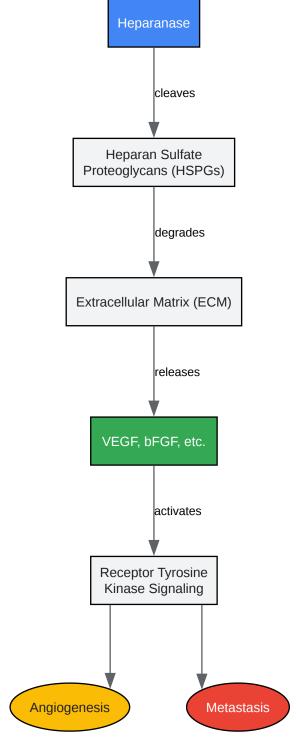
In cancer models, **OGT 2115** has been shown to induce apoptosis in prostate cancer cells.[1] [10][11] This pro-apoptotic activity is mediated through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the Bcl-2 family.[1][10][11] **OGT 2115** treatment leads to a decrease in both MCL-1 mRNA and protein levels.[1]

Signaling Pathways

The following diagrams illustrate the general signaling pathway of heparanase in cancer progression and the proposed mechanism of action for **OGT 2115**.



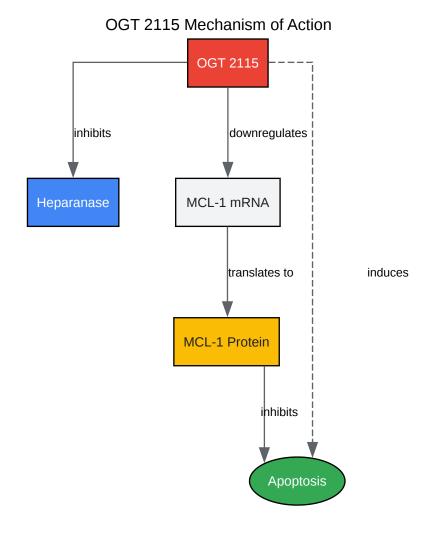
Heparanase Signaling in Cancer Progression



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Heparanase Signaling Pathway





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OGT 2115 Mechanism of Action

Experimental Protocols Preparation of OGT 2115 Stock Solution

- Solvent Selection: **OGT 2115** is soluble in DMSO.[2][3]
- Stock Concentration: Prepare a 10 mM stock solution in DMSO. For a 10 mg vial of OGT 2115 (MW: 495.30), dissolve in 2.019 mL of DMSO.
- Dissolution: To aid dissolution, the solution can be warmed to 37°C and sonicated.[2]
- Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2]



Heparanase Activity Assay

This protocol is a general guideline and may require optimization.

- Plate Preparation: Use a 96-well plate pre-coated with a heparan sulfate substrate.
- Enzyme Reaction:
 - Add 50 μL of recombinant human heparanase to each well.
 - Add 50 μL of OGT 2115 at various concentrations (or vehicle control) to the respective wells.
 - Incubate the plate at 37°C for 1-2 hours.
- Detection:
 - Wash the plate to remove the enzyme and inhibitor.
 - Add a detection antibody that recognizes the cleaved heparan sulfate fragments.
 - Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
 - Add the appropriate substrate and measure the signal using a plate reader.
- Data Analysis: Calculate the percentage of inhibition relative to the vehicle control.

Cell Viability (MTT) Assay

- Cell Seeding: Seed cells (e.g., PC-3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of OGT 2115 or vehicle control (DMSO). Incubate for 24-72 hours.
- MTT Addition: Add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12][13][14][15][16]



- Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[13]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 [12][13][14]
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for MCL-1

- Cell Lysis: Treat cells with OGT 2115 as described for the cell viability assay. After treatment,
 wash the cells with cold PBS and lyse them in RIPA buffer containing protease and
 phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCL-1 (and a loading control like β-actin or GAPDH) overnight at 4°C.[17][18][19]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry: Quantify the band intensity using image analysis software and normalize to the loading control.

In Vivo Xenograft Model (Prostate Cancer)



- Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., PC-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1][20]
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
- Treatment: Randomize the mice into treatment and control groups. Administer **OGT 2115** orally (e.g., 20-40 mg/kg daily) or via another appropriate route.[1][2][11] The control group should receive the vehicle.
- Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as a measure of toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]

This technical guide provides a foundational understanding of **OGT 2115** for researchers. The provided protocols and data serve as a starting point for further investigation into the therapeutic potential of this promising heparanase inhibitor.

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- To cite this document: BenchChem. [OGT 2115: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609723#molecular-weight-and-formula-of-ogt-2115]

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